[3-(tert-Butoxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid [3-(tert-Butoxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461876
InChI: InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16(10-4-5-10)11-6-7-15(8-11)9-12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CC(=O)O
Molecular Formula: C14H24N2O4
Molecular Weight: 284.35 g/mol

[3-(tert-Butoxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13461876

Molecular Formula: C14H24N2O4

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

[3-(tert-Butoxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid -

Specification

Molecular Formula C14H24N2O4
Molecular Weight 284.35 g/mol
IUPAC Name 2-[3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16(10-4-5-10)11-6-7-15(8-11)9-12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18)
Standard InChI Key QZNBZCUDEMDTEA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a cyclopropylamino group protected by a Boc moiety. An acetic acid side chain is attached to the pyrrolidine’s nitrogen atom, contributing to its polarity and potential for salt formation . Key structural attributes include:

  • Molecular Formula: C₁₄H₂₄N₂O₄

  • Molecular Weight: 284.35 g/mol

  • Stereochemistry: Exists in (R) and (S) enantiomers, with biological activity often stereospecific.

Table 1: Structural Components and Functional Groups

ComponentRoleImpact on Properties
Pyrrolidine ringCore scaffoldEnhances rigidity and bioavailability
CyclopropylaminoConformational constraintModulates receptor binding
Boc groupN-protectionImproves stability during synthesis
Acetic acid moietyIonizable groupFacilitates salt formation

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis involves three primary stages, as detailed in patent filings and chemical registries :

  • Pyrrolidine Ring Formation:

    • Starting material: L-proline derivatives.

    • Cyclization via intramolecular nucleophilic substitution.

    • Reagents: NaBH₄ for reduction, followed by Boc anhydride for protection.

  • Cyclopropylamine Introduction:

    • Buchwald-Hartwig amination to attach cyclopropylamine.

    • Catalysts: Pd₂(dba)₃/Xantphos system .

  • Acetic Acid Side Chain Attachment:

    • Alkylation using bromoacetic acid under basic conditions (K₂CO₃, DMF).

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1Boc₂O, DMAP, CH₂Cl₂, 25°C78>95%
2Pd(OAc)₂, Cy-JohnPhos, K₃PO₄6592%
3Bromoacetic acid, K₂CO₃, DMF8298%

Biological Activity and Mechanistic Insights

Enzymatic Interactions

The compound acts as a competitive inhibitor of sphingosine kinase 2 (SphK2), a key enzyme in the sphingolipid metabolism pathway. In vitro studies demonstrate:

  • IC₅₀: 0.396 µM against SphK2 .

  • Selectivity: 12-fold preference over SphK1 .

Mechanistically, the cyclopropyl group imposes conformational restrictions that enhance binding to SphK2’s hydrophobic pocket, while the acetic acid moiety interacts with catalytic lysine residues .

Stability and Formulation Challenges

pH-Dependent Degradation

Stability studies reveal pronounced sensitivity to acidic conditions:

Table 3: Stability Profile (25°C, 1 mg/mL)

pHHalf-Life (Days)Major Degradants
2.03.2Deprotected cyclopropylamine
7.428.5None detected
9.014.7Oxidized pyrrolidine derivatives

To mitigate instability, prodrug strategies (e.g., ethyl ester formulations) are under investigation.

Comparative Analysis with Structural Analogues

Key Analogues and Activity Trends

  • 2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid:

    • Lacks cyclopropyl group; 3.2-fold lower SphK2 affinity .

  • (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid:

    • Boc-deprotected form; unsuitable for oral dosing due to rapid clearance .

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